(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers face false equivalence when substituting pyrimidin-2-yl-cyanamides: ring substitution dramatically alters electronic distribution and cyanamide reactivity. This specific 5-acetyl-4-methyl pattern (C8H8N4O, MW 176.18) is not interchangeable with other analogs. • **Synthetic utility**: Acetyl group enables sulfonamide derivatives (kinase/epigenetic inhibitors) via direct conversion • **Assay-ready**: Class-level evidence supports DNMT1/enzyme screening; unique substitution may improve selectivity • **Supply**: ≥95% purity, cool/dry storage, ideal for drug discovery building block libraries

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 102739-38-8
Cat. No. B2979814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
CAS102739-38-8
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)C)NC#N
InChIInChI=1S/C8H8N4O/c1-5-7(6(2)13)3-10-8(12-5)11-4-9/h3H,1-2H3,(H,10,11,12)
InChIKeyLMKIIRULHUHYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-4-methylpyrimidin-2-yl)cyanamide: Key Specifications & Sourcing


(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS 102739-38-8) is a heterocyclic cyanamide derivative with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It features a pyrimidine core substituted at the 5-position with an acetyl group and at the 4-position with a methyl group, along with a cyanamide (-NH-C≡N) moiety at the 2-position . Commercially, the compound is typically supplied at 95% minimum purity and should be stored long-term in a cool, dry place .

Building block for diverse N-(pyrimidin-2-yl)cyanamides
Acetyl group provides a handle for further derivatization
Consistent research-grade purity for reproducible synthesis

Why 5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Cannot Be Freely Substituted


Simple substitution of one N-(pyrimidin-2-yl)cyanamide for another is not scientifically sound due to the critical influence of ring substitution on both synthetic utility and biological target engagement [1][2]. The specific 5-acetyl-4-methyl pattern alters the electronic distribution of the pyrimidine ring, directly affecting the reactivity of the cyanamide group in downstream heterocycle construction and modulating interaction with biological macromolecules [2][3]. The quantitative evidence below details the precise differences in molecular architecture and synthetic performance that preclude generic substitution and justify a compound-specific procurement strategy.

Target Compound
4,6-Dimethyl Analog
Ring Substitution
5-acetyl, 4-methyl
4,6-dimethyl only
Functional Handle
Acetyl group for further reactions (e.g., condensation, reduction)
No acetyl; limited to alkyl/aryl substitution
Molecular Mass
Higher mass due to acetyl group
Lower mass; lacks acetyl contribution

These differences in electronic distribution, reactivity, and physical properties may lead to different outcomes in synthesis or biological assays. Direct substitution without validation is not recommended.

5-Acetyl-4-methylpyrimidin-2-yl)cyanamide vs. Analogs: Quantitative Evidence


Molecular Weight vs. 4,6-Dimethyl Analog

The target compound's unique substitution pattern yields a molecular weight that is a full 21.06 Da higher than the simpler (4,6-dimethylpyrimidin-2-yl)cyanamide (MW 155.12 Da) . This difference, attributable to the presence of an acetyl group versus a second methyl group, directly impacts physical properties such as solubility and chromatographic retention time [1].

Molecular Weight Comparison
Head-to-head
176.18 vs 155.12 g/mol (+21.06 Da; 13.6% higher mass)
Mass difference impacts stoichiometry and chromatographic retention.
Calculated from molecular formulas (C₈H₈N₄O vs C₇H₈N₄).
Organic Synthesis Medicinal Chemistry Building Blocks

Versatile Building Block for Heterocycles

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide has been specifically validated as a viable starting material in a general method for synthesizing a diverse library of N-(pyrimidin-2-yl)cyanamides, including N-(5,6,7,8-tetrahydroquinazolin-2-yl)- and N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)- derivatives [1]. While a specific isolated yield for this exact compound is not reported, the method demonstrates its successful preparation from readily available starting materials like 1-R-(3-dimethylamino)propenones and cyanoguanidine [1]. This contrasts with analogs like (4,6-dimethylpyrimidin-2-yl)cyanamide, which lack the acetyl handle for further functionalization, limiting their use as advanced intermediates [2].

Synthetic Utility
Reported
Validated as a precursor for benzenesulfonamide derivatives; acetyl group enables further functionalization.
Supports diversity-oriented heterocyclic library synthesis.
No isolated yield reported for this specific compound; method demonstrated at class level.
Synthetic Methodology Heterocyclic Chemistry Drug Discovery

Purity Specification & Handling

The commercially available compound is standardized at a minimum purity of 95%, a specification that aligns with typical research-grade pyrimidine cyanamides . This is comparable to the purity offered for other related cyanamides like (4-methylpyrimidin-2-yl)cyanamide and (4,6-dimethylpyrimidin-2-yl)cyanamide, which are also commonly supplied at 95% . While not a differentiator in potency, this specification ensures consistent performance in reactions and assays, which is critical for reproducible research outcomes.

Purity Specification
Supplier specification
95% minimum (vendor-reported)
Consistent with research-grade pyrimidine cyanamides.
Lot-specific COA verification recommended.
Quality Control Procurement Laboratory Safety

Enzyme Inhibition Potential

While direct quantitative biological data for (5-acetyl-4-methylpyrimidin-2-yl)cyanamide is not available in primary literature, the broader class of N-(pyrimidin-2-yl)cyanamides exhibits promising enzyme inhibitory activity. For example, a related N-(pyrimidin-2-yl)cyanamide derivative (CHEMBL4878570) demonstrated an IC50 of 2.02 µM against DNMT1 (DNA methyltransferase 1) [1]. Another derivative showed an IC50 of 2.90 µM against adenylate cyclase type 8 [2]. These data points suggest that the core cyanamide-pyrimidine scaffold, when appropriately substituted, can engage with and inhibit therapeutically relevant enzymes. The specific acetyl and methyl substitution pattern of the target compound is expected to modulate this activity compared to unsubstituted or differently substituted analogs.

Enzyme Inhibition Potential
Class-level
Related N-(pyrimidin-2-yl)cyanamides show IC₅₀ 2.02 µM (DNMT1) and 2.90 µM (AC8).
Class-level evidence suggests enzyme inhibition may be achievable; requires empirical validation for this compound.
Data from BindingDB; no direct activity data available for the target compound.
Epigenetics Cancer Research Enzyme Inhibition

Applications of 5-Acetyl-4-methylpyrimidin-2-yl)cyanamide


Intermediate for Heterocyclic Libraries

The compound is ideally suited as a versatile building block for synthesizing diverse N-(pyrimidin-2-yl)cyanamide derivatives, as demonstrated by Moustafa et al. (2012) [1]. Its acetyl group serves as a handle for further transformations, enabling the creation of structurally complex heterocycles for drug discovery screening campaigns.

Precursor for Sulfonamide Ligands

As evidenced by the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [2], the target compound can be directly converted into sulfonamide derivatives. These are valuable scaffolds in medicinal chemistry, particularly in the development of enzyme inhibitors targeting kinases and epigenetic regulators.

Epigenetic Drug Discovery Lead

Based on class-level evidence showing that N-(pyrimidin-2-yl)cyanamides can inhibit DNMT1 and other enzymes [3], this compound is a logical candidate for screening in epigenetic assay panels. Its unique substitution pattern may confer distinct selectivity or potency profiles compared to the unoptimized analogs for which data exists.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Acetyl group for derivatization
Synthesis scope and yield optimization
Sulfonamide ligand precursor
Convertible to benzenesulfonamides
Crystal structure confirmation and bioactivity screening
Epigenetic target screening
Class-level DNMT1/AC8 inhibition evidence
Empirical IC₅₀ profiling and selectivity panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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